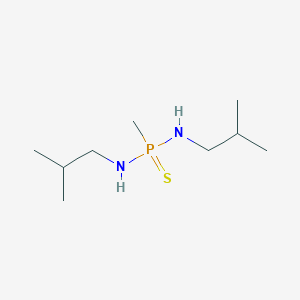![molecular formula C18H26O4 B14331793 Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl- CAS No. 111090-66-5](/img/structure/B14331793.png)
Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its unique ring structure that imparts significant ring strain, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane compounds typically involves the formation of the oxetane ring through various methods. One common approach is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane with a moderate yield . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to synthesize oxetane derivatives .
Industrial Production Methods
In industrial settings, the production of oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] can be scaled up using solvent-free melt synthesis. This method involves the use of functional epoxy monomers as co-monomers to target specific end-use applications . The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane compounds undergo various chemical reactions, including:
Oxidation: Oxetanes can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of oxetanes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted oxetanes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique ring structure.
Mécanisme D'action
The mechanism of action of oxetane compounds involves the ring strain of the four-membered ring, which makes them highly reactive intermediates. The ring strain facilitates various chemical reactions, including ring-opening polymerizations and nucleophilic substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxetane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylenebis(oxymethylene) group enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Numéro CAS |
111090-66-5 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-6-5-7-16(8-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Clé InChI |
FHFOJGCIXOUQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COC2=CC(=CC=C2)OCC3(COC3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


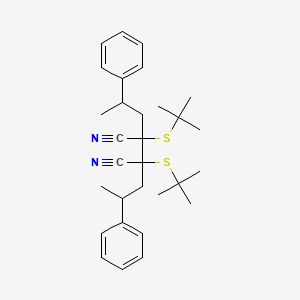
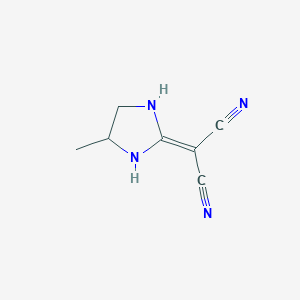
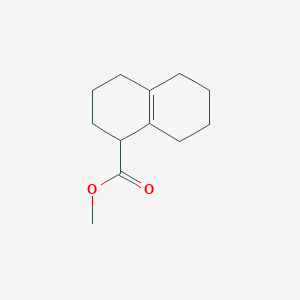
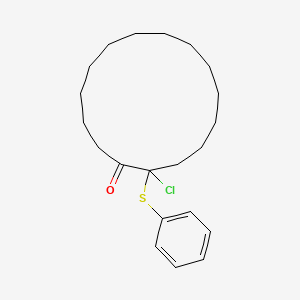
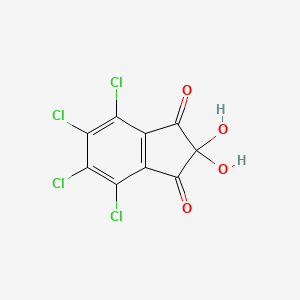
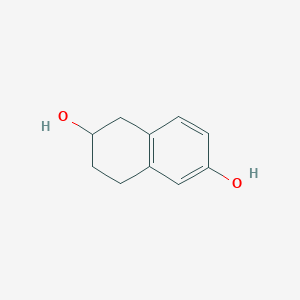
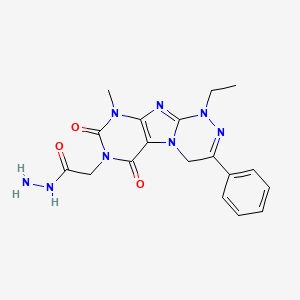
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
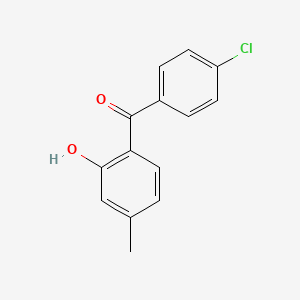
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
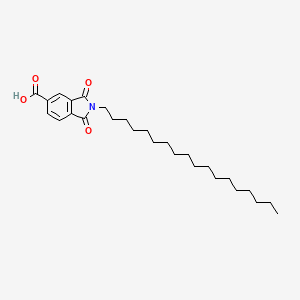
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
